molecular formula C13H14N2O4 B2714223 N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-57-8

N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2714223
CAS RN: 2034618-57-8
M. Wt: 262.265
InChI Key: MVQKXRFPUCDJFB-UHFFFAOYSA-N
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Description

Furan derivatives, such as N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, are often used in medicinal chemistry due to their diverse biological activities . They are part of a larger class of compounds known as heterocyclic aromatic compounds, which contain a ring structure with at least two different elements.


Synthesis Analysis

While the specific synthesis process for this compound is not available, furan derivatives are generally synthesized through various methods, including condensation reactions . For instance, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .


Molecular Structure Analysis

The molecular structure of furan derivatives can be complex. For example, the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide reacted with Cu(II), Co(II), Ni(II) and Zn(II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely. For example, N1,N2-bis(furan-2-ylmethyl)oxalamide has a molecular weight of 248.23500 and a LogP of 1.58700 .

Scientific Research Applications

Antiprotozoal Agents

Compounds with similar structural motifs have been synthesized and evaluated for their antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated significant in vitro and in vivo activity against trypanosomal and Plasmodium (malaria) species. These compounds show strong DNA affinities and have been identified as potential candidates for treating diseases like African trypanosomiasis and malaria due to their excellent efficacy in animal models (Ismail et al., 2004).

Synthetic Methodologies

Research into the synthetic methodologies involving furan derivatives has led to the development of new chemical entities. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline demonstrated the potential for electrophilic substitution reactions and nucleophilic substitution involving the quinoline ring, highlighting the versatility of furan derivatives in chemical synthesis (El’chaninov & Aleksandrov, 2017).

Energetic Materials

The assembly of diverse N-O building blocks based on furan derivatives has been explored for creating high-performance energetic materials. Compounds like 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives exhibit high density, moderate to good thermal stability, and excellent detonation properties, making them suitable for applications as energetic materials (Zhang & Shreeve, 2014).

Anticancer Agents

N-(Furan-2-ylmethyl) derivatives have been investigated for their potential as epidemal growth factor receptor (EGFR) inhibitors and anticancer agents. Some derivatives displayed potent anticancer activities against various cancer cell lines, suggesting their applicability as EGFR inhibitors. Such compounds could offer a novel approach to cancer therapy, particularly for cancers with high expression of EGFR (Lan et al., 2017).

Safety and Hazards

Safety and hazards associated with furan derivatives can vary. For example, 4-bromo-N-(furan-2-ylmethyl)benzamide is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions of research on furan derivatives are promising. For example, furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored for large-scale manufacture .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-8-10(11(18-2)6-12(15)16)13(17)14-7-9-4-3-5-19-9/h3-6,8H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQKXRFPUCDJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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